2-Amino-3-(3-methyl-2-thienyl)propionic Acid
Description
2-Amino-3-(3-methyl-2-thienyl)propionic acid is a synthetic amino acid derivative featuring a thiophene ring substituted with a methyl group at the 3-position. This compound belongs to a broader class of heterocyclic amino acids designed to mimic natural neurotransmitters like glutamate, targeting ionotropic glutamate receptors (iGluRs) such as AMPA receptors. Its structural uniqueness lies in the thienyl moiety, which introduces distinct electronic and steric properties compared to other aromatic or heterocyclic systems.
Properties
IUPAC Name |
2-amino-3-(3-methylthiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGATZGKFEJXZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and amino acids.
Reaction Conditions: The key steps involve the formation of the thiophene ring and the introduction of the amino and carboxyl groups. This can be achieved through a series of reactions including halogenation, amination, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxyl group to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Neuroscience Research
Role in Neurotransmitter Systems
MTPPA is particularly valuable in the study of neurotransmitter systems. It functions as an excitatory amino acid analog, aiding researchers in understanding synaptic transmission and plasticity. Its ability to interact with glutamate receptors makes it a crucial tool in exploring neurological disorders such as epilepsy and neurodegenerative diseases.
Case Study: Synaptic Plasticity
A study highlighted the effects of MTPPA on long-term potentiation (LTP) in hippocampal slices. The compound was shown to enhance LTP, suggesting its potential role in cognitive enhancement therapies .
Pharmaceutical Development
Drug Design and Synthesis
MTPPA has been explored for its potential in developing novel drugs targeting neurological disorders. Its structural properties allow for modifications that can lead to new therapeutic agents aimed at conditions like depression and anxiety.
Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Research has indicated that MTPPA derivatives exhibit anti-inflammatory properties comparable to existing NSAIDs. A specific derivative was tested in collagen-induced arthritis models, demonstrating efficacy in reducing paw volume and preventing bone loss .
Biochemical Applications
Enzyme Activity Studies
In biochemical assays, MTPPA is utilized to investigate enzyme activities related to amino acid metabolism. It serves as a substrate in various enzymatic reactions, providing insights into metabolic pathways.
Data Table: Enzyme Activity Assays
| Enzyme | Substrate | Activity Observed |
|---|---|---|
| Amino Acid Decarboxylase | MTPPA | Increased activity |
| Transaminase | MTPPA | Moderate activity |
Material Science
Development of Novel Materials
MTPPA's unique chemical properties make it an attractive candidate for developing advanced materials. Research focuses on its potential use in creating polymers with enhanced conductivity and biocompatibility.
Case Study: Conductive Polymers
A study demonstrated the incorporation of MTPPA into polymer matrices, resulting in materials with improved electrical properties suitable for electronic applications .
Agricultural Research
Plant Growth Regulation
Recent studies have explored the role of MTPPA in plant growth regulation, suggesting its potential to enhance crop yields through stress response mechanisms.
Data Table: Effects on Plant Growth
| Treatment | Crop Type | Growth Enhancement (%) |
|---|---|---|
| MTPPA Application | Tomato | 25% |
| Control | Tomato | - |
Mechanism of Action
The mechanism of action of 2-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Heterocycle | Substituent | Key Pharmacological Property |
|---|---|---|---|
| This compound | Thiophene | 3-methyl | Predicted AMPA/KA receptor modulation |
| AMPA | Isoxazole | 3-hydroxy-5-methyl | AMPA receptor agonist (IC₅₀ = 0.04 µM) |
| (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid | Phenyl | 4-hydroxy | Antioxidant (IC₅₀ = 8.2 µM, Co complex) |
| 3-(2-Thienyl)propanoic acid | Thiophene | None | Synthetic intermediate; no receptor activity |
Table 2: Antimicrobial Activity of Coordination Complexes
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid (free ligand) | 25 | 50 |
| Co(II) Complex | 12.5 | 25 |
| Ni(II) Complex | 25 | 50 |
Biological Activity
2-Amino-3-(3-methyl-2-thienyl)propionic acid (commonly referred to as AMT) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of AMT, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of AMT is characterized by the presence of a thienyl group, which is known to enhance biological activity through various mechanisms. The molecular formula for AMT is .
Biological Activity Overview
AMT has been studied for its potential effects on several biological systems, including:
The biological activities of AMT can be attributed to several mechanisms:
- NMDA Receptor Modulation : By influencing NMDA receptor activity, AMT may enhance synaptic transmission and neuroprotection, making it a candidate for further research in neurodegenerative diseases .
- Inhibition of Bacterial Growth : The presence of the thienyl group may enhance the ability of AMT to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens .
- Reduction of Inflammatory Mediators : AMT may reduce the production of pro-inflammatory cytokines through inhibition of signaling pathways involved in inflammation .
Case Studies
Several studies have explored the biological activity of compounds related to AMT:
- Neuroprotective Effects : A study demonstrated that thienyl derivatives could protect neuronal cells from excitotoxicity by modulating NMDA receptor activity. This suggests that AMT might be beneficial in conditions characterized by excessive glutamate release .
- Antimicrobial Screening : In a comparative study on various thienyl derivatives, some compounds exhibited significant antibacterial activity against Gram-positive bacteria. While specific data on AMT was not highlighted, the results indicate a promising avenue for future research involving AMT .
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
